![molecular formula C39H58O2 B1675501 Lupeol dihydrocinnamate CAS No. 93915-44-7](/img/structure/B1675501.png)
Lupeol dihydrocinnamate
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Overview
Description
Lupeol dihydrocinnamate is a bioactive chemical.
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory Effects
Lupeol dihydrocinnamate has demonstrated potent anti-inflammatory properties. Studies indicate that it can inhibit the production of inflammatory mediators and reduce the infiltration of immune cells into inflamed tissues. For instance, topical application has been shown to alleviate inflammation in mouse models by decreasing myeloperoxidase levels and prostaglandin E2 production . This suggests potential therapeutic applications in treating conditions such as arthritis and asthma.
Antioxidant Activity
The compound exhibits strong antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Research involving mouse models of Alzheimer’s disease has shown that this compound significantly reduces oxidative stress markers and enhances cognitive functions by modulating the Nrf2/HO-1 signaling pathway . This positions it as a promising candidate for neuroprotective therapies.
Anticancer Potential
this compound has been studied for its anticancer properties. Recent findings suggest that it can induce apoptosis in various cancer cell lines, including lung, liver, and breast cancer cells. The mechanisms involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR . Furthermore, structural modifications to create lupeol derivatives have shown enhanced bioactivity against tumor cells, indicating a pathway for developing new anticancer drugs .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of this compound on mice subjected to amyloid-beta-induced neurotoxicity. The results showed that oral administration significantly improved memory function and reduced oxidative stress markers . This highlights its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Effects in Arthritis
Research demonstrated that this compound effectively reduced inflammation in a mouse model of arthritis. The treatment led to decreased levels of CD4+ T cells and pro-inflammatory cytokines, showcasing its ability to modulate immune responses .
Bioavailability Challenges and Solutions
Despite its promising pharmacological properties, the clinical application of this compound is limited by poor water solubility and bioavailability. Recent advancements have focused on:
- Nano-based Delivery Systems : These systems enhance solubility and facilitate targeted delivery to affected tissues.
- Synthesis of Derivatives : Modifying the chemical structure has been shown to improve solubility and bioactivity .
Comparative Analysis Table
Property | This compound | Lupeol | Other Triterpenoids |
---|---|---|---|
Anti-inflammatory | Strong | Moderate | Variable |
Antioxidant | High | Moderate | High |
Anticancer Activity | Significant | Moderate | Varies |
Neuroprotective | Promising | Limited | Varies |
Bioavailability Issues | Yes | Yes | Yes |
Properties
CAS No. |
93915-44-7 |
---|---|
Molecular Formula |
C39H58O2 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C39H58O2/c1-26(2)28-18-21-36(5)24-25-38(7)29(34(28)36)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-27-12-10-9-11-13-27/h9-13,28-32,34H,1,14-25H2,2-8H3/t28-,29+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |
InChI Key |
BXSJJYBMAUOEPV-HBHILWERSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupeol dihydrocinnamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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